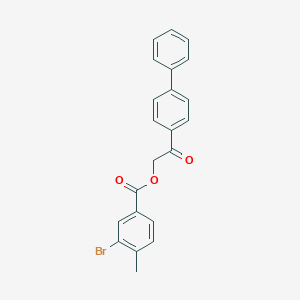
2-(BIPHENYL-4-YL)-2-OXOETHYL 3-BROMO-4-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate is an organic compound that features a biphenyl group and a bromomethylbenzoate moiety
Métodos De Preparación
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the brominated product with 3-bromo-4-methylbenzoic acid in the presence of an acid catalyst
Análisis De Reacciones Químicas
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the bromomethylbenzoate moiety can form covalent bonds with nucleophilic sites in enzymes or receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate include:
Methyl 4-(bromomethyl)benzoate: This compound shares the bromomethylbenzoate moiety but lacks the biphenyl group.
3-Bromo-4-methylbenzoic acid: This compound is structurally similar but does not contain the ester linkage or the biphenyl group.
Biphenyl derivatives: Compounds like biphenyl-4-carboxylic acid share the biphenyl core but differ in functional groups .
These comparisons highlight the unique combination of functional groups in 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-bromo-4-methylbenzoate, which contributes to its distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C22H17BrO3 |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C22H17BrO3/c1-15-7-8-19(13-20(15)23)22(25)26-14-21(24)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Clave InChI |
JNUKJHQWRKEOPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















